molecular formula C6H6OS B072516 3-Acetylthiophene CAS No. 1468-83-3

3-Acetylthiophene

Cat. No. B072516
CAS RN: 1468-83-3
M. Wt: 126.18 g/mol
InChI Key: RNIDWJDZNNVFDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-acetylthiophene and its derivatives has been explored through various chemical reactions, highlighting the versatility of this compound. For instance, 2-acetylthiophene can be prepared by the reaction of thiophene with acetic anhydride using catalysts such as phosphotungstic acid, yielding significant results with varying efficiencies depending on the catalyst used (Kong Xin-hua, 2009). Another method involves the acetylation of thiophene under specific conditions to achieve high yields of 2-acetyl thiophene (Li Xue-feng, 2011).

Molecular Structure Analysis

The molecular structure of 3-acetylthiophene has been studied extensively through computational and experimental methods, providing insights into its stability and electronic properties. A study employing ab initio calculations at the G2 and G3 levels conducted a theoretical investigation on the molecular and electronic structures of 2- and 3-acetylthiophenes, showing that 2-acetylthiophene is thermodynamically more stable than its 3-isomer (M. Roux et al., 2007).

Chemical Reactions and Properties

The chemical behavior of the thiophene ring in acetylthiophenes has been reviewed, indicating that these compounds can undergo various chemical reactions, leading to products with interesting biological activities. These reactions are crucial for the production of pharmaceuticals, agrochemicals, dyes, and other materials (M. Metwally, B. F. Abdel-Wahab, M. Koketsu, 2009).

Physical Properties Analysis

The physical properties of 3-acetylthiophene derivatives have been analyzed, with a focus on thermophysical characteristics such as vapor pressure, density, speed of sound, and others. These properties are essential for understanding the behavior of these compounds in different conditions and for their application in various fields (V. Antón et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-acetylthiophene, including its reactivity and interaction with other chemical substances, have been studied to elucidate its potential in synthetic chemistry. For example, the reactions of 3-acetylthiophene with alkyl iodides under phase-transfer conditions have been explored, demonstrating the compound’s ability to undergo di-alkylation with high regioselectivity and satisfactory yields (Y. Gol'dberg, E. Ābele, M. Shymanska, 1990).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives, including 3-Acetylthiophene, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • The methods of application or experimental procedures vary widely depending on the specific therapeutic property being targeted. For example, in anti-cancer research, these compounds may be tested in vitro using cancer cell lines, or in vivo using animal models .
    • The outcomes of these studies also vary widely, but in general, researchers are looking for evidence that the thiophene derivative can inhibit the growth of cancer cells or other disease-causing organisms .
  • Material Science

    • Thiophene-based compounds are also used in material science .
    • 3-Acetylthiophene, for example, has been used in the preparation of 1-(methylthiophenylidine)-8-naphthylamine (Schiff′s base) and 1-(thiophen-3-yl)ethanone .
    • The methods of application or experimental procedures in material science often involve the synthesis of new materials using chemical reactions .
    • The outcomes of these studies can include the creation of new materials with unique properties, such as improved strength, conductivity, or resistance to heat or corrosion .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application or experimental procedures often involve the application of these compounds to the surface of metals to prevent corrosion .
    • The outcomes of these studies can include the reduction in the rate of corrosion, thereby extending the lifespan of the metal .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application or experimental procedures often involve the synthesis of new materials using chemical reactions .
    • The outcomes of these studies can include the creation of new materials with unique properties, such as improved conductivity .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
    • The methods of application or experimental procedures often involve the synthesis of new materials using chemical reactions .
    • The outcomes of these studies can include the creation of new materials with unique properties, such as improved conductivity .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
    • The methods of application or experimental procedures often involve the synthesis of new materials using chemical reactions .
    • The outcomes of these studies can include the creation of new materials with unique properties, such as improved light emission .
  • Antimicrobial Agents

    • Thiophene derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities .
    • The methods of application or experimental procedures often involve the synthesis of new thiophene derivatives and testing their antimicrobial activity against various bacterial and fungal strains .
    • The outcomes of these studies can include the identification of new antimicrobial agents that can inhibit the growth of disease-causing organisms .
  • Antioxidants

    • Thiophene derivatives have been synthesized and checked for their antioxidant activities .
    • The methods of application or experimental procedures often involve the synthesis of new thiophene derivatives and testing their antioxidant activity using various assays .
    • The outcomes of these studies can include the identification of new antioxidant agents that can neutralize harmful free radicals in the body .
  • Anticorrosion Agents

    • Thiophene derivatives have been synthesized and checked for their anticorrosion activities .
    • The methods of application or experimental procedures often involve the application of these compounds to the surface of metals to prevent corrosion .
    • The outcomes of these studies can include the reduction in the rate of corrosion, thereby extending the lifespan of the metal .
  • Anticancer Agents

    • Thiophene derivatives have been synthesized and checked for their anticancer activities .
    • The methods of application or experimental procedures often involve the synthesis of new thiophene derivatives and testing their anticancer activity using various cancer cell lines .
    • The outcomes of these studies can include the identification of new anticancer agents that can inhibit the growth of cancer cells .
  • Voltage-Gated Sodium Channel Blockers

    • Certain thiophene derivatives are used as voltage-gated sodium channel blockers .
    • The methods of application or experimental procedures often involve the synthesis of new thiophene derivatives and testing their ability to block voltage-gated sodium channels .
    • The outcomes of these studies can include the identification of new drugs that can block voltage-gated sodium channels, which can be useful in the treatment of various conditions such as epilepsy and chronic pain .
  • Nonsteroidal Anti-Inflammatory Drugs

    • Certain thiophene derivatives are used as nonsteroidal anti-inflammatory drugs .
    • The methods of application or experimental procedures often involve the synthesis of new thiophene derivatives and testing their anti-inflammatory activity .
    • The outcomes of these studies can include the identification of new drugs that can reduce inflammation, which can be useful in the treatment of various conditions such as arthritis and other inflammatory diseases .

Safety And Hazards

3-Acetylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

3-Acetylthiophene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIDWJDZNNVFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163498
Record name Methyl 3-thienyl ketone
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Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Acetylthiophene
Source Human Metabolome Database (HMDB)
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 3-Acetylthiophene
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Product Name

3-Acetylthiophene

CAS RN

1468-83-3
Record name 3-Acetylthiophene
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Record name Methyl 3-thienyl ketone
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Record name Methyl 3-thienyl ketone
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Record name Methyl 3-thienyl ketone
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Record name METHYL 3-THIENYL KETONE
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Record name 3-Acetylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 62 °C
Record name 3-Acetylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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